![molecular formula C6H9N3 B15205835 (R)-6,7-Dihydro-5h-pyrrolo[1,2-a]imidazol-6-amine](/img/structure/B15205835.png)
(R)-6,7-Dihydro-5h-pyrrolo[1,2-a]imidazol-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-6,7-Dihydro-5h-pyrrolo[1,2-a]imidazol-6-amine is a heterocyclic compound that features a fused ring system combining pyrrole and imidazole structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-6,7-Dihydro-5h-pyrrolo[1,2-a]imidazol-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of a pyrrole derivative with an imidazole precursor, followed by reduction and cyclization steps. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods: In an industrial setting, the production of ®-6,7-Dihydro-5h-pyrrolo[1,2-a]imidazol-6-amine may involve large-scale batch processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: ®-6,7-Dihydro-5h-pyrrolo[1,2-a]imidazol-6-amine can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole or imidazole rings are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alkyl derivatives.
Applications De Recherche Scientifique
Chemistry: ®-6,7-Dihydro-5h-pyrrolo[1,2-a]imidazol-6-amine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to modulate biological pathways makes it a candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, ®-6,7-Dihydro-5h-pyrrolo[1,2-a]imidazol-6-amine is used in the development of new materials and as a precursor for the synthesis of functionalized polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of ®-6,7-Dihydro-5h-pyrrolo[1,2-a]imidazol-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Pyrrole: A simple heterocyclic compound with a five-membered ring containing one nitrogen atom.
Imidazole: A five-membered ring containing two nitrogen atoms at non-adjacent positions.
Pyrrolopyrazine: A fused ring system combining pyrrole and pyrazine structures.
Pyrrolopyrimidine: A fused ring system combining pyrrole and pyrimidine structures.
Uniqueness: ®-6,7-Dihydro-5h-pyrrolo[1,2-a]imidazol-6-amine is unique due to its specific stereochemistry and the combination of pyrrole and imidazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H9N3 |
|---|---|
Poids moléculaire |
123.16 g/mol |
Nom IUPAC |
(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine |
InChI |
InChI=1S/C6H9N3/c7-5-3-6-8-1-2-9(6)4-5/h1-2,5H,3-4,7H2/t5-/m1/s1 |
Clé InChI |
MQFKXEBZRMCXCH-RXMQYKEDSA-N |
SMILES isomérique |
C1[C@H](CN2C1=NC=C2)N |
SMILES canonique |
C1C(CN2C1=NC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


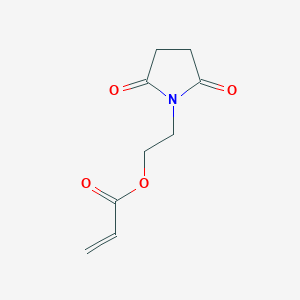
![(2S,3R)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-8H-purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B15205759.png)
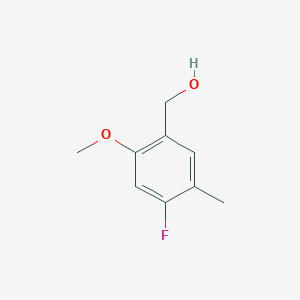
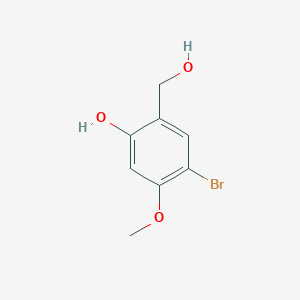
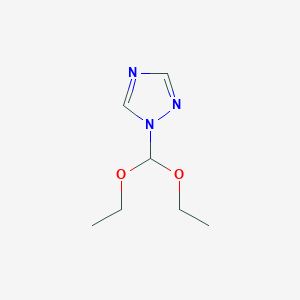
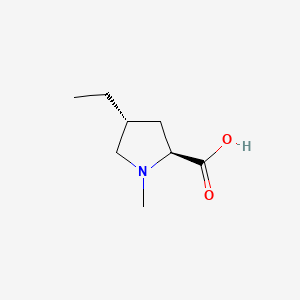
![(6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid methyl ester](/img/structure/B15205796.png)
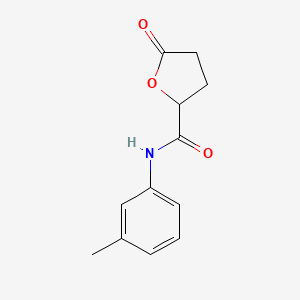
![2-Ethoxybenzo[d]oxazole-4-carbonitrile](/img/structure/B15205806.png)
![3-Chloroimidazo[1,2-a]pyridine-7-carbaldehyde](/img/structure/B15205813.png)
![3-(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B15205815.png)
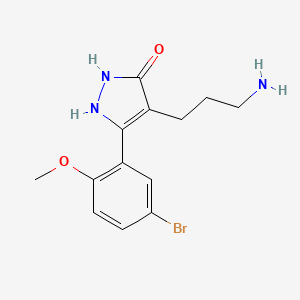
![N-(6-Chlorobenzo[d]isoxazol-3-yl)acetamide](/img/structure/B15205836.png)

